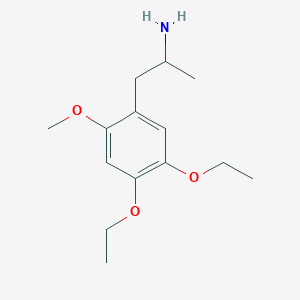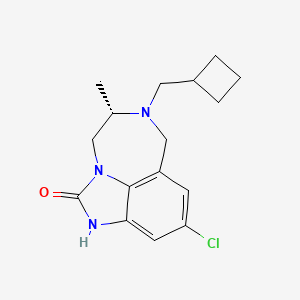
Uridine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Pyrrolidino-ddU is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their unique structural and stereochemical properties
Vorbereitungsmethoden
The synthesis of 2’-Pyrrolidino-ddU typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One classical method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . This reaction is known for its regio- and stereoselectivity. Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Analyse Chemischer Reaktionen
2’-Pyrrolidino-ddU undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Pyrrolidino-ddU has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, derivatives of pyrrolidine, including 2’-Pyrrolidino-ddU, are being explored for their potential use in treating various diseases . The compound also has industrial applications, particularly in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2’-Pyrrolidino-ddU involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2’-Pyrrolidino-ddU can be compared to other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their specific biological activities and applications. For example, pyrrolidine-2-one derivatives are known for their anticonvulsant and neuroprotective properties , while pyrrolidine-2,5-diones have been studied for their anticancer activities . The unique structural features of 2’-Pyrrolidino-ddU, such as its specific substituents and stereochemistry, contribute to its distinct biological profile.
Eigenschaften
CAS-Nummer |
119753-64-9 |
|---|---|
Molekularformel |
C13H19N3O4 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-pyrrolidin-1-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N3O4/c17-8-9-7-10(15-4-1-2-5-15)12(20-9)16-6-3-11(18)14-13(16)19/h3,6,9-10,12,17H,1-2,4-5,7-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1 |
InChI-Schlüssel |
VCNWCIHODWLEBT-HOSYDEDBSA-N |
Isomerische SMILES |
C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO |
Kanonische SMILES |
C1CCN(C1)C2CC(OC2N3C=CC(=O)NC3=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


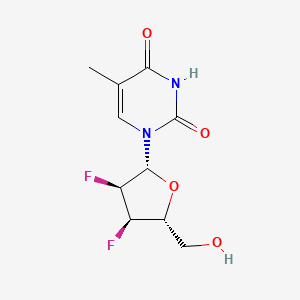



![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
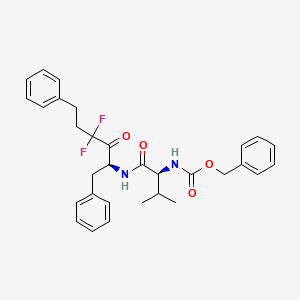
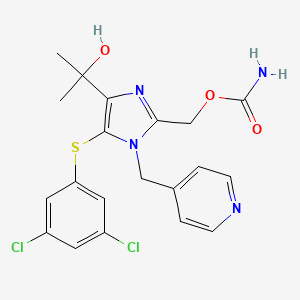

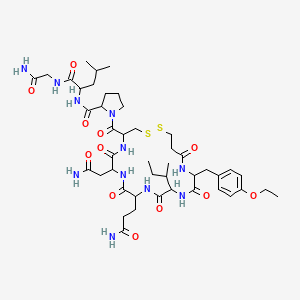
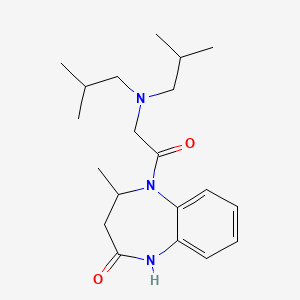
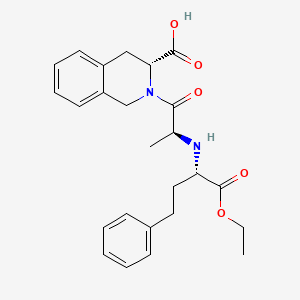
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
